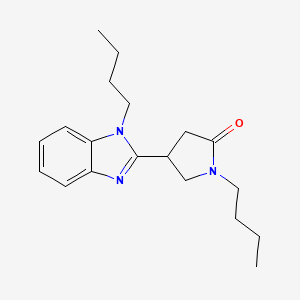
1-Butyl-4-(1-butylbenzimidazol-2-yl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-Butyl-4-(1-butylbenzimidazol-2-yl)pyrrolidin-2-one" is not directly mentioned in the provided papers. However, the papers do discuss various related compounds and their synthesis, properties, and applications, which can provide a context for understanding similar compounds. For instance, benzimidazole derivatives are known for their DNA binding properties, as seen in the study of symmetrical bis-2-(pyridyl)-1H-benzimidazoles . Pyrrolidin-2-ones are another class of compounds that have been synthesized and studied for their potential biological activity .
Synthesis Analysis
The synthesis of related compounds involves various strategies. For example, 3-aminoimidazo[1,2-a]pyridines were synthesized using an ionic liquid, which simplifies the reaction workup and allows for the reuse of the ionic liquid . Similarly, novel 2-(oxazolo[5,4-b]pyridin-2-yl)-N-phenylbenzamides were prepared using an ionic liquid medium, which provided environmental benefits and mild reaction conditions . The synthesis of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones was achieved through a one-pot condensation process .
Molecular Structure Analysis
The molecular structure and conformation of benzimidazole derivatives have been analyzed using computational methods such as ab initio/Density Functional Theory, which helps in understanding their DNA binding characteristics . The orientation of substituents on the molecular framework, such as in the case of 1,8-di(pyrid-2'-yl)carbazoles, can significantly influence the properties of the compound, including intramolecular hydrogen bonding and emission intensity .
Chemical Reactions Analysis
The chemical reactivity of related compounds includes their ability to form complexes with metal ions, as seen with pyridine coupled mono and bisbenzimidazoles, which can act as supramolecular gelators and selectively sense metal ions . Additionally, nickel complexes with pyridyldimethoxybenzimidazole ligands have been shown to catalyze ethene dimerization and alkene isomerization .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structure. For instance, the gelation properties of pyridine coupled mono and bisbenzimidazoles are affected by the position of the pyridyl ring nitrogen, which also impacts their responsiveness to metal ions . The ionic conductivity of metallogels formed by these compounds is another property of interest, which is facilitated by the movement of metal ions within the gel network .
Propiedades
IUPAC Name |
1-butyl-4-(1-butylbenzimidazol-2-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O/c1-3-5-11-21-14-15(13-18(21)23)19-20-16-9-7-8-10-17(16)22(19)12-6-4-2/h7-10,15H,3-6,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXWXTUOUMPJEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-4-(1-butylbenzimidazol-2-yl)pyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B3003927.png)
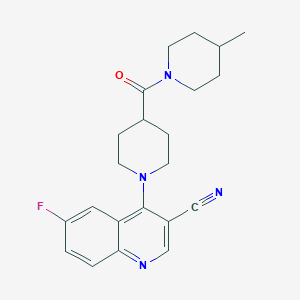
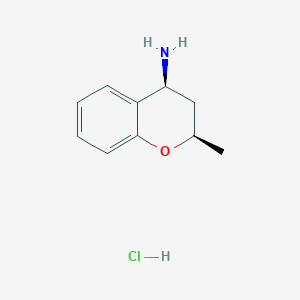

![1-[(3-Methoxyphenyl)methyl]-4-methylpyrazole-3-ylamine](/img/structure/B3003932.png)
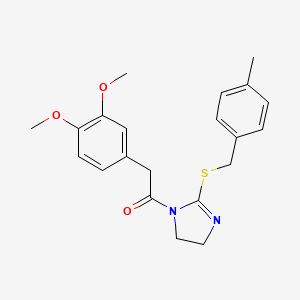
![Methyl 5-(aminomethyl)-6-oxabicyclo[3.2.1]octane-1-carboxylate;hydrochloride](/img/structure/B3003936.png)

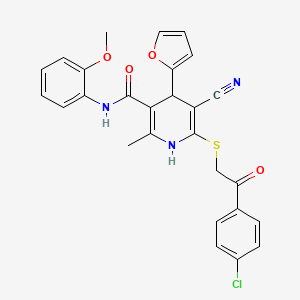
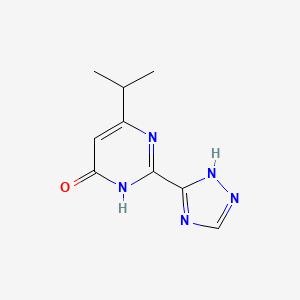
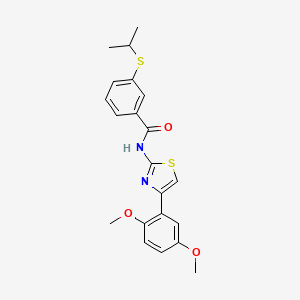
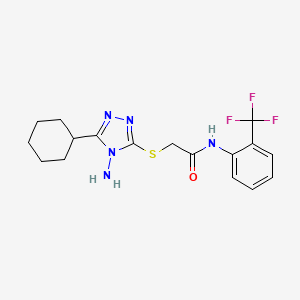
![5-methyl-N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3003946.png)
![(E)-3-(3-chloro-4-methoxyanilino)-1-[2-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B3003948.png)